Morpholino[4-(2-pyrazinyloxy)phenyl]methanone
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Overview
Description
Morpholino[4-(2-pyrazinyloxy)phenyl]methanone, also known as MPPM, is a chemical compound that has gained significant attention in various research fields. Morpholinos are used as research tools for reverse genetics by knocking down gene function .
Synthesis Analysis
The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds. Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of Morpholinos contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The molecular formula of MPPM is C15H15N3O3.Chemical Reactions Analysis
Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .Physical And Chemical Properties Analysis
The molecular weight of MPPM is 285.303.Scientific Research Applications
Pharmaceutical Intermediate Synthesis
A practical synthesis developed for a key pharmaceutical intermediate, utilized in a phase 2 drug candidate at Eli Lilly and Company, showcases the application of morpholino compounds in the synthesis of pharmaceutical intermediates. The synthesis involved key steps like resolution of a morpholine amide intermediate and a high-yielding Grignard reaction, demonstrating the compound's utility in complex organic syntheses and its potential for scalability in clinical pilot plant settings (Kopach et al., 2009).
Antitumor Activity
Another research application of morpholino compounds is in the development of anticancer agents. The synthesis and biological testing of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrated distinct inhibition on the proliferation of various cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment (Zhi-hua Tang & W. Fu, 2018).
Enzyme Inhibitory Activity
Morpholino compounds have also been evaluated for their enzyme inhibitory activities. A study on thiophene-based heterocyclic compounds found morpholino derivatives to exhibit significant inhibitory activities against enzymes such as acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, highlighting their potential in the development of new enzyme inhibitors (Cetin et al., 2021).
Imaging Agent Development for Parkinson's Disease
In the field of nuclear medicine, morpholino compounds have been explored for their utility in imaging agent development. The synthesis of [11C]HG-10-102-01, a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, showcases the application of morpholino compounds in the synthesis of diagnostic tools for neurological disorders (Wang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Morpholinos are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . A Morpholino-based drug eteplirsen from Sarepta Therapeutics received accelerated approval from the US Food and Drug Administration in September 2016 for the treatment of some mutations causing Duchenne muscular dystrophy .
properties
IUPAC Name |
morpholin-4-yl-(4-pyrazin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(18-7-9-20-10-8-18)12-1-3-13(4-2-12)21-14-11-16-5-6-17-14/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXDJRYZOJDHME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino[4-(2-pyrazinyloxy)phenyl]methanone |
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